Home > Products > Screening Compounds P62640 > Iotroxate meglumine
Iotroxate meglumine - 68890-05-1

Iotroxate meglumine

Catalog Number: EVT-1542768
CAS Number: 68890-05-1
Molecular Formula: C29H35I6N3O14
Molecular Weight: 1411.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iotroxate meglumine, also known as meglumine iotroxate, is a contrast agent primarily used in medical imaging, particularly during X-ray examinations of the gallbladder and biliary tract. It is derived from iotroxic acid, which was first synthesized in 1976. This compound is classified as an iodine-containing contrast medium of the diionic dimer type, indicating its structure includes two iodine atoms per molecule. It is recognized for its effectiveness in enhancing the visibility of internal structures during imaging procedures and is included in the World Health Organization's List of Essential Medicines due to its clinical significance .

Source and Classification

Iotroxate meglumine is synthesized from iotroxic acid, which itself is a complex organic compound containing multiple iodine atoms. The classification of this compound falls under the category of radiopaque contrast agents. These agents are utilized to improve the contrast of structures or fluids within the body during imaging techniques such as computed tomography and X-ray imaging. Specifically, it is categorized under the Anatomical Therapeutic Chemical (ATC) classification system .

Synthesis Analysis

Methods and Technical Details

The synthesis of iotroxate meglumine involves several steps that typically include:

  1. Preparation of Iotroxic Acid: The initial step involves synthesizing iotroxic acid through a series of chemical reactions that incorporate iodine into an organic framework.
  2. Formation of Meglumine Salt: Iotroxic acid is then combined with meglumine, which acts as a stabilizing agent. This reaction typically occurs under controlled pH conditions to ensure optimal solubility and stability.
  3. Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to isolate iotroxate meglumine from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

Iotroxate meglumine has a complex molecular structure characterized by its high iodine content. The chemical formula for iotroxic acid, which forms the basis of this compound, is C22H18I6N2O9C_{22}H_{18}I_6N_2O_9. The molecular weight is approximately 1215.818g/mol1215.818\,g/mol. The presence of multiple iodine atoms enhances its radiopacity, making it effective for imaging purposes.

The structural representation includes:

  • Multiple aromatic rings
  • Iodine atoms integrated into the molecular framework
  • A functional group derived from meglumine that enhances solubility in aqueous solutions .
Chemical Reactions Analysis

Reactions and Technical Details

Iotroxate meglumine participates in various chemical reactions primarily related to its function as a contrast agent:

  1. Dissociation in Aqueous Solutions: Upon administration, iotroxate meglumine dissociates into its constituent ions in physiological conditions, allowing it to distribute evenly within the bloodstream.
  2. Interaction with X-rays: The high atomic number of iodine allows for significant absorption of X-rays, leading to enhanced contrast on imaging studies.
  3. Stability Reactions: The compound must remain stable under physiological conditions to prevent degradation or adverse reactions during medical imaging procedures .
Mechanism of Action

Process and Data

The mechanism by which iotroxate meglumine functions as a contrast agent involves:

  1. X-ray Absorption: When exposed to X-ray radiation, the iodine atoms within iotroxate meglumine absorb X-rays more effectively than surrounding tissues, creating a stark contrast on imaging.
  2. Distribution: Following intravenous administration, the compound circulates through the vascular system, allowing it to highlight specific organs such as the gallbladder and biliary tract.
  3. Elimination: The compound is eventually excreted through the kidneys, which helps minimize prolonged exposure to iodine in the body .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iotroxate meglumine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a clear or slightly yellow solution.
  • Solubility: Highly soluble in water due to the presence of meglumine.
  • pH Range: Generally maintained between 6 to 8 for optimal stability.
  • Stability: It remains stable under normal storage conditions but should be protected from light to prevent degradation.

These properties are essential for ensuring that the contrast agent performs effectively during medical imaging procedures .

Applications

Scientific Uses

Iotroxate meglumine is primarily used in diagnostic imaging applications:

  1. X-ray Imaging: Utilized extensively during X-ray examinations to enhance visualization of internal structures.
  2. Computed Tomography Scans: Effective in improving image quality during computed tomography scans, particularly for assessing liver tumors and biliary obstructions.
  3. Research Applications: Investigated for potential uses in advanced imaging techniques due to its favorable properties compared to other contrast agents.

Despite its effectiveness, usage has declined in some developed regions due to advancements in alternative imaging methods like magnetic resonance cholangiopancreatography .

Chemical Composition and Physicochemical Properties of Iotroxate Meglumine

Molecular Structure and Stereochemical Configuration

Iotroxate meglumine is a complex iodinated contrast agent formed by the ionic pairing of iotroxic acid (C₂₂H₁₈I₆N₂O₉) and N-methylglucamine (meglumine) (C₇H₁₇NO₅). The resulting molecular formula is C₂₉H₃₅I₆N₃O₁₄, with an average molecular weight of 1411.03 g/mol (monoisotopic: 1410.6387 Da) [4] [8] [10]. The iotroxic acid moiety is a di-ionic dimer featuring two triiodinated benzene rings interconnected via a polyether chain: -O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CO-NH- [6]. Each benzene ring contains three iodine atoms at positions 2,4,6 and a carboxylic acid group (-COOH) at position 1, contributing to the molecule’s high radiopacity [6].

Table 1: Atomic Composition of Iotroxate Meglumine

ComponentMolecular FormulaIodine AtomsFunctional Groups
Iotroxic acidC₂₂H₁₈I₆N₂O₉62 × COOH, 2 × amide, 3 × ether
MeglumineC₇H₁₇NO₅05 × OH, 1 × tertiary amine
ComplexC₂₉H₃₅I₆N₃O₁₄6Ionic pair

Meglumine provides chiral centers at C2-C5 of its hexitol chain, adopting the (2R,3R,4R,5S) stereochemical configuration. This specific arrangement enhances water solubility through extensive hydrogen bonding via its five hydroxyl groups [4] [8]. The ionic interaction occurs between the carboxylic acid protons of iotroxic acid and the amine group of meglumine, forming a stable salt crucial for biological compatibility [8].

Synthesis Pathways and Industrial Production Protocols

The synthesis of iotroxate meglumine proceeds through sequential organic reactions:

  • Iodination and Carboxylation: 5-Nitroisophthalic acid undergoes controlled iodination to yield 2,4,6-triiodo-5-aminoisophthalic acid, followed by diazotization and carboxylation to introduce the third carboxylic acid group .
  • Etherification: One triiodinated benzoic acid derivative reacts with tetraethylene glycol dichloride to form the asymmetric polyether bridge. Precise stoichiometry prevents polymerization [6].
  • Amidation: The terminal carboxylic acid of the bridge couples with the amino group of a second triiodobenzoic acid derivative using carbodiimide catalysts (e.g., EDC) in anhydrous DMF [6].
  • Salt Formation: Crude iotroxic acid is purified and reacted with equimolar meglumine in ethanol/water, yielding the soluble iotroxate meglumine complex [8].

Industrial production requires strict control of:

  • Temperature (<40°C during iodination to prevent dehalogenation)
  • pH (maintained at 7.5–8.0 during salt formation)
  • Residual Solvents (validated via GC to meet ICH Q3C guidelines) [4]

Table 2: Key Synthetic Intermediates and Conditions

StepKey ReagentsCritical ParametersPurification Method
IodinationICl, HNO₃0–5°C, exclusion of lightCrystallization (ethanol/water)
EtherificationTetraethylene glycol dichloride, K₂CO₃80°C, anhydrous DMFVacuum distillation
AmidationEDC, NHS, triethylaminepH 6.5–7.0, nitrogen atmosphereColumn chromatography (silica gel)
Salt FormationMeglumine, ethanol/water25°C, pH 7.5–8.0Lyophilization

Solubility, Stability, and pH-Dependent Behavior

Iotroxate meglumine exhibits high water solubility (>100 mg/mL) attributable to the hydrophilic polyether chain and multiple hydroxyl groups of meglumine. This contrasts sharply with iotroxic acid’s poor aqueous solubility (0.0047 mg/mL predicted) [4] [8]. The compound demonstrates optimal stability at pH 6.5–7.5, with degradation occurring under alkaline conditions (pH >9) via hydrolysis of amide bonds, and acidic conditions (pH <4) precipitating iotroxic acid [6] [8].

Temperature sensitivity necessitates storage at 15–25°C. Freeze-thaw cycles cause irreversible aggregation due to iodine clustering. The molecule’s six iodine atoms contribute to its high density (~2.1 g/cm³), detectable in sedimentation studies [3] [9]. In plasma, transchelation with metal ions (e.g., Ca²⁺) is negligible due to the absence of conventional chelating groups [5].

Key Physicochemical Parameters:

  • Osmolality: 640 mOsm/kg (37°C, 300 mgI/mL solution) – classified as high-osmolar contrast medium [5]
  • pKa Values: 2.02 (carboxylic acid), -3.9 (amine) – explaining ionization states across physiological pH [6]
  • LogP: 6.74 (predicted for iotroxic acid), reduced to 3.42 upon salt formation with meglumine [8]

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase (150 × 4.6 mm, 3.5 µm)
  • Mobile Phase: Acetonitrile/0.05 M phosphate buffer (pH 3.0) (15:85 v/v)
  • Detection: UV at 254 nm (iodine absorption)
  • Retention Time: 6.8 ± 0.2 minutes
  • Impurity Profiling: Detects free iotroxic acid (<0.1%), deiodinated products, and polyether chain fragments [4] [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (D₂O, 600 MHz): δ 3.35–3.55 (m, meglumine -CH₂- and -CH-), 4.10 (s, -O-CH₂-CO-), 4.30 (s, -CO-CH₂-O-), 7.85 (s, aromatic H)
  • ¹³C NMR: Characteristic signals at δ 170.5 (amide C=O), 165.2 (carboxylate), 145.1 (C-I), 70–75 (polyether -CH₂-), 52.6 (meglumine N-CH₃) [8]
  • Iodine Spin Coupling: ¹³C-¹²⁷I coupling constants confirm iodination positions [6]

Mass Spectrometry

  • High-Resolution ESI-MS: Negative mode [M-H]⁻ peak at m/z 1409.6315 (calc. 1409.6302 for C₂₂H₁₇I₆N₂O₉⁻)
  • MALDI-TOF: [M+Na]⁺ adduct at m/z 1433.029 (C₂₉H₃₅I₆N₃O₁₄Na)
  • Fragmentation Patterns: Dominant I⁻ loss (m/z 127), followed by cleavage at ether linkages [4] [10]

Supplementary Techniques:

  • X-ray Diffraction: Confirms amorphous solid state (no crystalline polymorphs)
  • Thermogravimetric Analysis (TGA): Decomposition onset at 215°C, correlating with loss of meglumine moiety
  • Iodine Assay: Argentometric titration confirming ≥98.0% iodine content [6] [8]

Table 3: Compendial Specifications for Pure Iotroxate Meglumine

ParameterTest MethodAcceptance Criteria
Assay (HPLC)Reverse-phase, UV detection98.0–102.0%
Free IodideIon chromatography≤10 ppm
Residual SolventsGC-FIDEthanol ≤5000 ppm, DMF ≤880 ppm
Heavy MetalsICP-MSPb ≤5 ppm, Cd ≤1 ppm
OsmolalityFreezing point depression600–680 mOsm/kg (300 mgI/mL)
Bacterial EndotoxinsLAL test≤1.0 EU/mL

Properties

CAS Number

68890-05-1

Product Name

Iotroxate meglumine

IUPAC Name

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C29H35I6N3O14

Molecular Weight

1411.0 g/mol

InChI

InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

WLQIGBUDSUVJCO-WZTVWXICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Synonyms

3,3'-(trioxaundecadioyldiamino)-bis-2,4,6-triiodobenzoic acid meglumine
Biliscopin
Bilisegrol
Chologram
iotroxamide
iotroxic acid meglumine
iotroxin acid meglumine
meglumine iotroxinate
SH 273

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.